molecular formula C21H30N4O2 B5957658 N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-[(3-methoxyphenyl)methyl]piperidin-3-amine

N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-[(3-methoxyphenyl)methyl]piperidin-3-amine

Cat. No.: B5957658
M. Wt: 370.5 g/mol
InChI Key: KKAYBVSHWKZIHY-UHFFFAOYSA-N
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Description

N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-[(3-methoxyphenyl)methyl]piperidin-3-amine is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a methoxyethyl group and a piperidine ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-[(3-methoxyphenyl)methyl]piperidin-3-amine typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-5-methylpyrimidine and 2-methoxyethylamine.

    Substitution Reactions: The methoxyethyl group is introduced through nucleophilic substitution reactions.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the pyrimidine ring through a series of reactions involving reagents like sodium hydride and methoxybenzyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-[(3-methoxyphenyl)methyl]piperidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-[(3-methoxyphenyl)methyl]piperidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-[(3-methoxyphenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Aminopyrimidines: Compounds with similar pyrimidine rings substituted with amino groups.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to various scaffolds.

    Piperidine Derivatives: Compounds with piperidine rings substituted with different functional groups.

Uniqueness

N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-[(3-methoxyphenyl)methyl]piperidin-3-amine is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-[(3-methoxyphenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c1-26-10-8-21-23-13-18(14-24-21)12-22-19-6-4-9-25(16-19)15-17-5-3-7-20(11-17)27-2/h3,5,7,11,13-14,19,22H,4,6,8-10,12,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAYBVSHWKZIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC=C(C=N1)CNC2CCCN(C2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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